

introduction to hexagonal close-packed crystal structures

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: HcP-H

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An In-Depth Technical Guide to Hexagonal Close-Packed (HCP) Crystal Structures

Introduction

The hexagonal close-packed (HCP) crystal structure is a common atomic arrangement found in many metallic elements. Along with the face-centered cubic (FCC) structure, it represents one of the most efficient ways to pack identical spheres, achieving the maximum possible packing density. This arrangement is crucial in determining the physical and mechanical properties of a material, such as its density, strength, and ductility. Materials that crystallize in the HCP structure include magnesium, zinc, titanium, and cobalt, which are vital in aerospace, medical, and automotive industries. Understanding the intricacies of the HCP structure is therefore fundamental for materials science, metallurgy, and drug development, where crystalline phases of active pharmaceutical ingredients are of interest.

Core Characteristics of the HCP Structure

The defining features of the HCP structure are its unique atomic arrangement within its unit cell, the specific sequence of its atomic layers, and its high packing efficiency.

Unit Cell and Atomic Positions

The conventional unit cell of an HCP structure is a right prism with a hexagonal base. It is defined by two lattice parameters: 'a', the edge length of the hexagon, and 'c', the height of the prism. The structure consists of three layers of atoms.

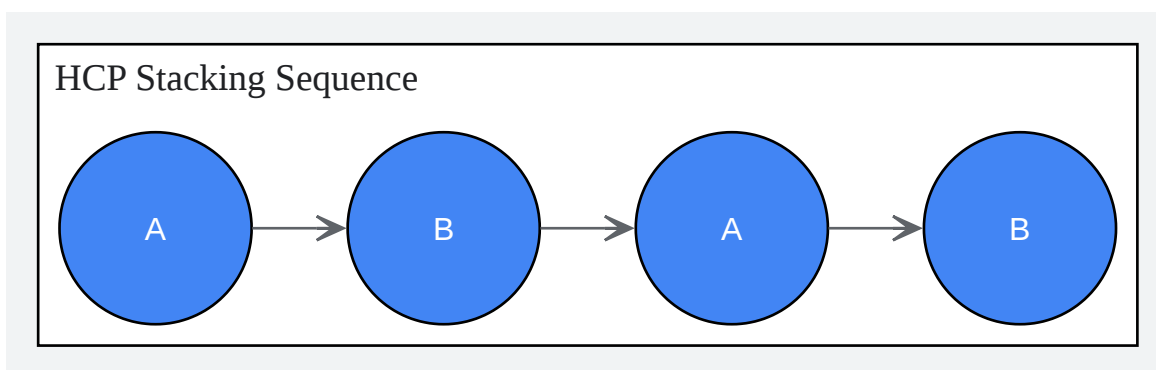
- **Top and Bottom Layers:** The top and bottom hexagonal faces each contain six atoms at the corners and one atom at the center.
- **Middle Layer:** An intermediate plane contains three atoms situated in the triangular voids between the atoms of the top and bottom layers.

The total number of atoms within a single HCP unit cell is 6. This is calculated as follows:

- **Corner Atoms:** There are 12 corner atoms, each shared by six adjacent unit cells ($12 \times 1/6 = 2$ atoms).
- **Face-Centered Atoms:** The two atoms at the center of the top and bottom hexagonal faces are each shared by two unit cells ($2 \times 1/2 = 1$ atom).
- **Interior Atoms:** The three atoms in the middle layer are contained entirely within the unit cell ($3 \times 1 = 3$ atoms).

Stacking Sequence: The ABAB Pattern

The high packing efficiency of the HCP structure is achieved by stacking close-packed hexagonal planes of atoms on top of one another. If we label the position of the first layer as 'A', the next layer is placed in a set of depressions, labeled 'B'. The third layer is then placed directly above the first 'A' layer. This stacking sequence, denoted as ABAB..., is the defining characteristic of the HCP structure. This differs from the ABCABC... sequence found in the face-centered cubic (FCC) structure.



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A diagram illustrating the ABAB... stacking sequence of atomic layers in an HCP structure.

Coordination Number and Atomic Packing Factor

In the HCP lattice, every atom is in direct contact with 12 neighboring atoms. An atom in the central plane is touched by six atoms in its own layer, three atoms in the layer above, and three atoms in the layer below, resulting in a coordination number (CN) of 12.

The Atomic Packing Factor (APF) is the fraction of the unit cell volume occupied by atoms. For an ideal HCP structure, the APF is approximately 0.74, which is the maximum possible packing density for spheres of equal size. This high density means that 74% of the volume in an HCP unit cell is occupied by atoms, with the remaining 26% being empty space. The APF of 0.74 is the same as that for the FCC structure.

Lattice Parameters and the Ideal c/a Ratio

The geometry of the HCP unit cell is described by the lattice constants 'a' and 'c'. For an ideal close-packed structure of hard spheres, the ratio of the height of the unit cell to its edge length, known as the c/a ratio, is mathematically determined to be $\sqrt{8/3} \approx 1.633$. In real materials, this ratio can deviate slightly from the ideal value due to factors like atomic bonding and temperature.

A representation of atomic positions in an HCP unit cell.

Data Summary of HCP Properties

The quantitative characteristics of the hexagonal close-packed structure are summarized below.

Property	Value	Description
Atoms per Unit Cell	6	The effective number of atoms contained within one unit cell.
Coordination Number	12	The number of nearest neighbors to any given atom.
Atomic Packing Factor (APF)	0.74 (or 74%)	The fraction of volume in the crystal structure occupied by constituent atoms.
Ideal c/a Ratio	~1.633	The theoretical ratio of the cell height to its hexagonal edge length.

Lattice Parameters of Common HCP Metals

Element	a (nm)	c (nm)	c/a Ratio
Beryllium (Be)	0.2290	0.3584	1.567
Magnesium (Mg)	0.3210	0.5210	1.624
Titanium (Ti)	0.2950	0.4686	1.588
Cobalt (Co)	0.2507	0.4069	1.623

Note: Lattice parameter values are approximate and can vary with temperature and purity.

Mechanical Behavior: Slip Systems

The plastic deformation of crystalline materials occurs through a process called slip, which involves the motion of dislocations on specific crystallographic planes (slip planes) and in specific directions (slip directions). The combination

- To cite this document: BenchChem. [introduction to hexagonal close-packed crystal structures]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1192843#introduction-to-hexagonal-close-packed-crystal-structures\]](https://www.benchchem.com/product/b1192843#introduction-to-hexagonal-close-packed-crystal-structures)

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